1-(methylsulfonyl)-2-((naphthalen-1-ylmethyl)thio)-4,5-dihydro-1H-imidazole
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Overview
Description
1-(methylsulfonyl)-2-((naphthalen-1-ylmethyl)thio)-4,5-dihydro-1H-imidazole is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a dihydroimidazole core substituted with a methylsulfonyl group and a naphthalen-1-ylmethylsulfanyl group, making it a subject of study in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methylsulfonyl)-2-((naphthalen-1-ylmethyl)thio)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydroimidazole core, followed by the introduction of the methylsulfonyl and naphthalen-1-ylmethylsulfanyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to enhance reaction efficiency and the development of catalytic systems to minimize the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
1-(methylsulfonyl)-2-((naphthalen-1-ylmethyl)thio)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
1-(methylsulfonyl)-2-((naphthalen-1-ylmethyl)thio)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-2-((naphthalen-1-ylmethyl)thio)-4,5-dihydro-1H-imidazole involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-Methylsulfonyl-2-(phenylmethylsulfanyl)-4,5-dihydroimidazole: Similar structure but with a phenyl group instead of a naphthalenyl group.
1-Methylsulfonyl-2-(benzylsulfanyl)-4,5-dihydroimidazole: Features a benzyl group, offering different reactivity and applications.
Uniqueness
1-(methylsulfonyl)-2-((naphthalen-1-ylmethyl)thio)-4,5-dihydro-1H-imidazole is unique due to the presence of the naphthalen-1-ylmethylsulfanyl group, which imparts distinct chemical properties and potential applications. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
1-methylsulfonyl-2-(naphthalen-1-ylmethylsulfanyl)-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c1-21(18,19)17-10-9-16-15(17)20-11-13-7-4-6-12-5-2-3-8-14(12)13/h2-8H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCPRZGQTRWWBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN=C1SCC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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